molecular formula C6H8Cl2N2 B2412261 3-(Chloromethyl)-5-methylpyridazine hydrochloride CAS No. 1956325-06-6

3-(Chloromethyl)-5-methylpyridazine hydrochloride

Cat. No.: B2412261
CAS No.: 1956325-06-6
M. Wt: 179.04
InChI Key: BMXFTJYBIQPXEL-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-5-methylpyridine hydrochloride” is a chemical compound with the molecular formula C7H9Cl2N . It is also known by other names such as “3-Picolyl chloride hydrochloride” and has a CAS registry number of 6959-48-4 . It is used as an intermediate in the synthesis of Rupatadine .


Synthesis Analysis

The synthesis of “3-(Chloromethyl)-5-methylpyridine hydrochloride” involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate. This compound is reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-methylpyridine hydrochloride” consists of a pyridine ring with a chloromethyl group at the 3rd position and a methyl group at the 5th position . The average mass of the molecule is 178.059 Da and the monoisotopic mass is 177.011200 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-5-methylpyridine hydrochloride” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties .

Scientific Research Applications

Acid-Catalysed Rearrangements

6-Alkoxy-5,6-dihydro-4H-1,2-oxazines, when reacted with chloro oximes and enol ethers, can be rearranged to various compounds in the presence of methanolic HCl or aqueous alcoholic HCl. This process includes conversion into 3-alkoxypyridine 1-oxides or 2-chloromethyl-3-hydroxypyridine hydrochloride, indicating versatile applications in chemical synthesis (Gilchrist, Iskander, & Yagoub, 1985).

Synthesis of Important Intermediates

The synthesis of 3-chloro-5-methylpyridazine, an important intermediate in pesticides and antiviral drugs, is achieved through a multi-step process starting from citraconic anhydride. This synthesis involves chlorination, substitution, and oxidation reactions, demonstrating its significance in pharmaceutical and agricultural industries (Zhao Chun-shen, 2009).

Corrosion Inhibition

Pyridazine compounds, including derivatives of 3-(Chloromethyl)-5-methylpyridazine HCl, have been studied for their corrosion inhibition properties. These compounds effectively inhibit the corrosion of steel in acidic environments, making them valuable in materials science and engineering (Bouklah et al., 2006).

Separation and Purification of Chemical Compounds

Studies have focused on the separation and purification of photochlorinated products of 3-methylpyridine, including 2-chloro-5-trichloromethylpyridine. Techniques like extraction, distillation, and chromatography are employed, indicating the compound's relevance in chemical processing and analysis (Su Li, 2005).

Photo-induced Methylation

Research in photochemistry has explored the photo-induced methylation of Pyridazines, including derivatives of 3-(Chloromethyl)-5-methylpyridazine. This work highlights the potential applications in synthetic organic chemistry and the study of photochemical reactions (Tsuchiya, Arai, & Igeta, 1972).

Safety and Hazards

The safety data sheet for “3-(Chloromethyl)-5-methylpyridine hydrochloride” was not found in the search results. It is recommended to handle this compound with appropriate safety measures due to its reactivity .

Properties

IUPAC Name

3-(chloromethyl)-5-methylpyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFTJYBIQPXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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